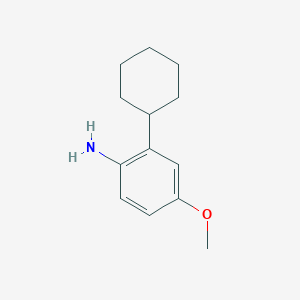

2-Cyclohexyl-4-methoxyaniline

Description

Significance of Aniline (B41778) Derivatives in Advanced Organic Synthesis

Aniline derivatives are indispensable building blocks in the field of advanced organic synthesis. ontosight.ai Their utility stems from the reactivity of the amino group and the aromatic ring, which can be strategically modified to construct more complex molecular architectures. wisdomlib.org These compounds are crucial starting materials for the synthesis of heterocyclic compounds, such as benzothiazoles and cinnolines, and are instrumental in the production of azo dyes. wisdomlib.orgwisdomlib.orgopenaccessjournals.com The ability to introduce a wide range of substituents onto the aniline core allows chemists to fine-tune the electronic and steric properties of the resulting molecules, making them valuable for creating new pharmaceuticals and materials. ontosight.aiopenaccessjournals.com For instance, substituted anilines are used in the synthesis of N-phenyl nicotinamide (B372718) derivatives and in condensation reactions to form ketimines. wisdomlib.org

Molecular Architecture: Cyclohexyl and Methoxy (B1213986) Moiety Influences on Chemical Behavior

The chemical personality of 2-Cyclohexyl-4-methoxyaniline is significantly shaped by its two key substituents: the cyclohexyl group at the ortho position and the methoxy group at the para position relative to the amino group.

The methoxy group (-OCH3) , an electron-donating group, plays a crucial role in modulating the electronic properties of the aniline ring. solubilityofthings.com Through resonance, the lone pair of electrons on the oxygen atom can be delocalized into the aromatic system. libretexts.org This increases the electron density of the ring, particularly at the ortho and para positions, which in turn affects the basicity of the amino group. libretexts.orgstackexchange.com The increased electron density tends to make the nitrogen's lone pair more available, thereby increasing the basicity of the aniline derivative compared to unsubstituted aniline. libretexts.orgstackexchange.com This electron-donating nature also activates the aromatic ring towards electrophilic substitution reactions. evitachem.com

The cyclohexyl group , a bulky, non-polar aliphatic ring, primarily exerts a steric influence. scispace.com Its presence at the ortho position to the amino group can hinder the approach of reactants, thereby influencing the regioselectivity of chemical reactions. This steric bulk is a critical factor in what is known as the "ortho effect," which can alter the expected reactivity and basicity of the molecule. stackexchange.com The hydrophobic nature of the cyclohexyl ring also impacts the molecule's solubility, generally decreasing its solubility in water while increasing it in non-polar organic solvents. solubilityofthings.com

The interplay of the electron-donating methoxy group and the sterically demanding cyclohexyl group gives 2-Cyclohexyl-4-methoxyaniline a unique set of properties that are of interest for various research applications.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Cyclohexyl-4-methoxyaniline | 1824487-52-6 | C13H19NO | 205.30 |

| Aniline | 62-53-3 | C6H7N | 93.13 |

| N-cyclohexyl-4-methoxy-aniline | 15316-86-0 | C13H19NO | 219.30 |

| 4-(Cyclohexylmethoxy)-2-methoxyaniline | 1495769-64-6 | C14H21NO2 | 235.32 |

| N-cyclohexyl-4-methylaniline | 10386-93-3 | C13H19N | 189.30 |

| N-(sec-butyl)-4-methoxyaniline | 16495-68-4 | C11H17NO | 179.26 |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2-Cyclohexyl-4-methoxyaniline |

| 3,4-dimethoxy aniline |

| 3-methoxy aniline |

| 4-(5,6-dimethoxyindenylidene)methyl-N,N-dimethyl-aniline |

| 4-chloro-2-methoxyaniline (B126167) |

| 4-chloro-N-(2-(diethylamino)ethyl)-2-nitro-aniline |

| 4-chloroaniline |

| 4-methoxyaniline |

| 4-nitroaniline |

| Aniline |

| Benzothiazole |

| Cinnoline |

| Cyclohexylmethanol |

| N-(sec-butyl)-4-methoxyaniline |

| N-cyclohexyl-2-methoxyaniline |

| N-cyclohexyl-4-methoxy-aniline |

| N-cyclohexyl-4-methylaniline |

| N-phenyl nicotinamide |

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-cyclohexyl-4-methoxyaniline |

InChI |

InChI=1S/C13H19NO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3 |

InChI Key |

XISPWJDAWONFQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclohexyl 4 Methoxyaniline and Its Advanced Derivatives

Direct Synthesis Approaches

The direct synthesis of 2-Cyclohexyl-4-methoxyaniline, characterized by a cyclohexyl group at the ortho position to the amine, presents unique chemical challenges. While direct methods for this specific molecule are not widely documented, analogous synthetic strategies for related isomers and substituted anilines provide a foundational understanding of potential pathways.

Copper-Catalyzed C-N Cross-Coupling Reactions (Ullmann-type Amination)

The Ullmann condensation or Ullmann-type amination is a cornerstone of C-N bond formation, traditionally involving the coupling of an aryl halide with an amine in the presence of a copper catalyst. This method is primarily used to N-arylate amines, meaning the nitrogen atom of the amine forms a bond with a carbon atom of an aromatic ring.

While this reaction would not form the carbon-carbon bond required to place a cyclohexyl group on the aniline (B41778) ring (C-alkylation), it is highly effective for synthesizing the isomer, N-cyclohexyl-4-methoxyaniline, where the cyclohexyl group is attached to the nitrogen atom. In a notable application of this method, researchers have successfully synthesized N-cyclohexyl-4-methoxyaniline using a copper(I) iodide (CuI) catalyst in a deep eutectic solvent (DES), which serves as an environmentally benign reaction medium. frontiersin.orgresearchgate.netnih.gov This approach proceeds under mild conditions (60–100°C) in the absence of additional ligands, showcasing a green and efficient synthetic route. researchgate.netnih.gov The reaction couples an aryl halide with cyclohexylamine, demonstrating the power of Ullmann-type reactions for creating substituted secondary amines. frontiersin.orgnih.gov

A typical procedure involves reacting 4-bromo or 4-iodo-anisole with cyclohexylamine. The use of CuI as a catalyst and a base like potassium carbonate (K₂CO₃) facilitates the cross-coupling. frontiersin.org One study reported a 70% yield for N-cyclohexyl-4-methoxyaniline, obtained as a white solid. frontiersin.orgresearchgate.netnih.gov

Table 1: Copper-Catalyzed Synthesis of N-Cyclohexyl-4-methoxyaniline (Isomer)

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|

Ruthenium-Catalyzed Deaminative Coupling Reactions

Ruthenium-catalyzed deaminative coupling has emerged as a powerful strategy for constructing secondary amines from primary amines. marquette.edu This process involves the selective coupling of two different primary amines to form an unsymmetrical secondary amine, with ammonia (B1221849) as the sole byproduct. nih.gov The reaction is typically promoted by a ruthenium catalyst, which facilitates C-N bond activation and formation. marquette.eduias.ac.in

This methodology is designed for C-N bond formation and is not applicable for the direct creation of a C-C bond, such as attaching a cyclohexyl ring to the 2-position of 4-methoxyaniline. However, it is highly relevant for synthesizing a variety of secondary amines. For instance, anilines can be effectively alkylated by primary amines using this method. ias.ac.inresearchgate.net Mechanistic studies, including Hammett plots and deuterium (B1214612) labeling experiments, suggest a pathway involving N-H activation, formation of a ruthenium hydride intermediate, β-hydride elimination to generate an imine, and subsequent nucleophilic addition by another amine. marquette.edunih.govresearchgate.net

Catalytic systems can be generated in-situ from precursors like a tetranuclear Ru-H complex with a catechol ligand or a mono-hydrido bridged dinuclear ruthenium complex. marquette.edunih.govias.ac.in These catalysts are effective without requiring reactive reagents or producing wasteful byproducts. marquette.edunih.gov

Table 2: Examples of Ruthenium-Catalyzed Deaminative Coupling

| Amine 1 | Amine 2 | Catalyst System | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzylamine | [{(g6-p-cymene)RuCl}2(l-H-l-Cl)] | Toluene, 150°C, 36h | N-Benzylaniline | 68 | ias.ac.in |

| 4-Methoxyaniline | 4-Methoxybenzylamine | Tetranuclear Ru-H / Catechol ligand | Toluene, 150°C | N-(4-Methoxybenzyl)-4-methoxyaniline | - | marquette.edunih.gov |

Condensation Reactions with Primary Aromatic Amines

Condensation reactions offer a versatile approach to building complex aniline derivatives from simpler precursors. These methods often involve the formation of an aromatic ring through a cyclo-condensation/aromatization sequence.

One effective strategy involves the synthesis of 2-benzyl N-substituted anilines through a catalyst-free reaction between (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines. beilstein-journals.orgnih.govbeilstein-journals.org This reaction proceeds via a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov Although this method synthesizes 2-benzyl anilines, the core strategy of constructing the substituted aniline ring from acyclic or cyclic non-aromatic precursors is highly relevant. A hypothetical adaptation of this method for 2-cyclohexyl-4-methoxyaniline would require a starting material like (E)-2-cyclohexylidene-5-methoxy-3-cyclohexenone, which is not a common reagent.

Another powerful condensation method is the three-component reaction of acetone, amines, and 1,3-diketones, which provides a facile route to meta-substituted arylamines. rsc.org This highlights the potential of multi-component reactions to construct substituted aniline cores from simple, readily available starting materials.

Table 3: Synthesis of Substituted Anilines via Condensation

| Method | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Imine Condensation–Isoaromatization | (E)-2-Arylidene-3-cyclohexenones, Primary Amines | DME, 60°C, Catalyst-free | 2-Benzyl N-Substituted Anilines | beilstein-journals.orgnih.govbeilstein-journals.org |

Advanced Functionalization Strategies of Related Aniline Scaffolds

Given the challenges in the direct synthesis of 2-Cyclohexyl-4-methoxyaniline, an alternative approach is the functionalization of a pre-existing, simpler aniline scaffold, such as 4-methoxyaniline. Modern catalytic methods for C-H bond functionalization offer powerful tools for this purpose.

Palladium-Catalyzed C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has become a transformative tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org For aniline derivatives, a significant challenge is controlling the site-selectivity (ortho, meta, or para) of the functionalization. acs.orgrsc.org

Most C-H functionalization reactions on anilines use a directing group on the nitrogen atom to achieve ortho-selectivity. acs.org However, recent advances have enabled functionalization at more remote positions. For instance, a Pd/S,O-ligand-based catalyst has been developed for the highly para-selective C-H olefination of aniline derivatives. acs.org Conversely, a microwave-assisted protocol using a nitrile-based template has been reported for the meta-C-H olefination of anilines. rsc.org

To achieve the desired ortho-cyclohexylation of 4-methoxyaniline, one would typically employ a removable directing group on the amine. This group would coordinate to the palladium catalyst, positioning it to activate the C-H bond at the C-2 position. Subsequent coupling with a cyclohexyl source, such as cyclohexene (B86901) or a cyclohexyl halide, would install the desired group. While a direct example for cyclohexylation is not prominent, the olefination reactions demonstrate the principle of C-C bond formation at specific C-H sites on the aniline ring.

Table 4: Regioselective C-H Olefination of Aniline Derivatives

| Aniline Derivative | Olefin | Catalyst/Ligand System | Selectivity | Reference |

|---|---|---|---|---|

| N,N-Dimethylaniline | Ethyl acrylate | Pd(OAc)₂ / S,O-Ligand | para | acs.org |

Carbonylation Reactions at C-H Centers

Palladium-catalyzed carbonylation is a powerful method for introducing carbonyl groups (C=O) into organic molecules by activating a C-H bond and inserting carbon monoxide (CO). sioc-journal.cn This reaction has been successfully applied to aniline derivatives to synthesize valuable compounds like isatoic anhydrides and anthranilates. acs.orgnih.gov

The reaction typically involves an N-alkyl or N-acyl aniline, where the substituent on the nitrogen acts as a directing group, guiding the palladium catalyst to the ortho C-H bond. acs.orgresearchgate.net In the presence of CO gas, the C-H bond is cleaved, and a carbonyl group is inserted, followed by cyclization or reaction with a nucleophile. For example, the carbonylation of N-alkyl anilines in the presence of an oxidant like Cu(OAc)₂ can lead to isatoic anhydrides. acs.org The reaction conditions, particularly the solvent, can be tuned to favor different products; for instance, using specific solvents can yield anthranilates or cyclic imides. nih.gov

While this method does not directly produce 2-cyclohexyl-4-methoxyaniline, it represents a key strategy for the ortho-functionalization of the aniline scaffold. The resulting ortho-carbonyl compound could potentially serve as a synthetic intermediate, which could be further transformed to introduce the cyclohexyl group.

Table 5: Palladium-Catalyzed ortho-Carbonylation of Aniline Derivatives

| Aniline Substrate | Catalyst | Oxidant / Additive | Product Type | Reference |

|---|---|---|---|---|

| N-Methylaniline | Pd(OAc)₂ | Cu(OAc)₂, KI | Isatoic Anhydride | acs.org |

| N-Ts Aniline | [Pd(OTs)₂(MeCN)₂] | Benzoquinone | Anthranilate / Cyclic Imide | nih.gov |

Arylation Reactions at C-H Centers

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy for molecular construction, streamlining synthetic sequences by avoiding pre-functionalization steps. In the context of aniline derivatives, C-H arylation allows for the direct formation of C-C bonds, leading to valuable biaryl structures which are prevalent in pharmaceuticals and functional materials. nih.gov

Palladium-catalyzed C-H arylation has emerged as a key method. For aniline substrates, controlling the site of arylation (regioselectivity) is a significant challenge due to the presence of multiple reactive C-H bonds on the aromatic ring and the reactive N-H bond of the amino group. nih.govuva.es To address this, researchers have developed strategies to direct the arylation to specific positions.

One approach involves the temporary installation of a "shielding group" on the aniline nitrogen. For instance, a bulky triphenylmethyl (trityl) group can be used. This group, in combination with a bulky palladium/phosphine catalyst system, sterically hinders reaction at the nitrogen atom and the ortho positions, thereby directing the arylation exclusively to the para-position. nih.gov This "metalla-tautomerism" approach involves a base-assisted process where a proton is abstracted from the aniline, and the resulting species reacts with the arylpalladium complex. nih.gov The trityl group can be easily installed and subsequently removed, often in situ, to yield the para-arylated aniline. nih.gov

Conversely, achieving ortho-selectivity is also possible. The use of specific ligands can facilitate ortho-C–H activation. For example, methylcarbamate can act as a directing group, guiding the palladium catalyst to the ortho position for arylation with diazonium salts under mild, room-temperature conditions. nih.gov This method has been successfully applied to a range of electron-rich and sterically hindered aniline carbamates. nih.gov More advanced methods even allow for the direct ortho-arylation of unprotected anilines by employing a cooperating ligand like [2,2′-bipyridin]-6(1H)-one, which drives both chemo- and regioselectivity without the need for a protecting group. uva.esacs.org

| Strategy | Directing/Protecting Group | Catalyst System (Example) | Position Selectivity | Key Features | Reference |

|---|---|---|---|---|---|

| Shielding Group Approach | Triphenylmethyl (Trityl) | Palladium/Bulky Phosphine Ligand | Para | Temporarily installed group directs arylation away from N and ortho positions. | nih.gov |

| Directing Group Approach | Methyl Carbamate (B1207046) | Palladium(II) Complex | Ortho | Reaction with diazonium salts at room temperature. | nih.gov |

| Cooperating Ligand Approach | None (Unprotected Aniline) | Pd/[2,2'-bipyridin]-6(1H)-one | Ortho | Ligand enables direct arylation of unprotected anilines, avoiding N-arylation. | uva.esacs.org |

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental in organic synthesis and provide a direct route to forming the 2-Cyclohexyl-4-methoxyaniline scaffold and its derivatives. These pathways can involve either the amino group acting as a nucleophile or the aromatic ring undergoing substitution.

A primary method for synthesizing related N-alkylated anilines is the reaction of an aniline with an alkyl halide. For instance, N-cyclohexyl-4-methylaniline can be prepared through the nucleophilic substitution reaction between 4-methylaniline and a cyclohexyl halide. This reaction typically requires a base to deprotonate the aniline's nitrogen atom, thereby increasing its nucleophilicity.

Another powerful strategy is Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups. However, it can also be used to introduce substituents onto aniline precursors. For example, a synthetic route to a related compound, 4-(Cyclohexylmethoxy)-2-methoxyaniline, involves the nucleophilic aromatic substitution of 4-chloro-2-methoxyaniline (B126167) with cyclohexylmethanol in the presence of a strong base. smolecule.com In a different application of this principle, the sulfonic acid group of 2,4-dinitrobenzenesulfonic acid can be displaced by various amines, including electron-rich anilines like 4-methoxyaniline, in an ipso-substitution reaction to form new C-N bonds. sci-hub.se

The hydroxyl group of an alcohol is generally a poor leaving group for direct nucleophilic substitution. diva-portal.org Therefore, its conversion to a better leaving group, such as a tosylate, is a common two-step strategy. diva-portal.org However, modern catalytic methods aim to use alcohols directly. Palladium-catalyzed methodologies have been developed to activate the C-O bond in certain alcohols, enabling their direct substitution by nucleophiles like amines. diva-portal.org

Green Chemistry Principles in Synthesis

The adoption of green chemistry principles is revolutionizing synthetic organic chemistry, aiming to reduce environmental impact by preventing waste, increasing energy efficiency, and using safer chemicals and solvents. researchgate.netresearchgate.net These principles are increasingly being applied to the synthesis of anilines and their derivatives. mdpi.com

Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) are emerging as green alternatives to conventional volatile organic solvents. acs.orgmdpi.com DESs are mixtures of two or more components, typically a quaternary ammonium (B1175870) salt and a hydrogen bond donor (like urea (B33335) or glycerol), which form a eutectic mixture with a melting point significantly lower than its individual components. acs.orgmdpi.com They are valued for their low toxicity, biodegradability, low vapor pressure, and thermal stability. mdpi.compublichealthtoxicology.com

In the context of aniline chemistry, DESs have been used as both reaction media and catalysts. For example, the choline (B1196258) chloride:urea DES has been shown to be an effective medium for lipase-catalyzed reactions involving aniline. acs.org Choline chloride-based DESs have also been employed as recyclable catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from anilines and aldehydes, achieving high yields in short reaction times. mdpi.com Furthermore, DESs can act as both solvent and reagent, as demonstrated in the sustainable synthesis of amides from anilines and carboxylic acids, which avoids hazardous solvents and simplifies product recovery. rsc.org

| DES Composition (Example) | Reaction Type | Role of DES | Advantages | Reference |

|---|---|---|---|---|

| Choline Chloride:Urea | Lipase-catalyzed N-acylation | Solvent | Recyclable, comparable yields to organic solvents. | acs.org |

| Choline Chloride:Malonic Acid | Synthesis of Dihydroquinazolinones | Catalyst | Recyclable, high yields (80-95%), short reaction times. | mdpi.com |

| Choline Chloride:Tin(II) Chloride | Formamide Synthesis | Solvent/Catalyst | High yields, mild conditions. | academie-sciences.fr |

| Betaine:Glycerol | Enzymatic Copolymerization | Co-solvent | Biocompatible, supports enzyme activity. | publichealthtoxicology.com |

Aqueous Media Reaction Systems

Water is considered the ideal green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in aqueous media presents a significant step towards more sustainable chemical processes.

Several synthetic methodologies for anilines have been adapted to aqueous systems. For example, a palladium-catalyzed, ligand-free Suzuki reaction has been developed for synthesizing mono-, bis-, and tris-aryl-substituted anilines in an aqueous N,N-dimethylformamide (DMF) mixture under aerobic conditions. researchgate.net The reduction of nitroarenes to produce anilines, a crucial industrial reaction, has been achieved in water using polymer-supported nickel nanoparticles as a recyclable catalyst. uniba.it This aqueous protocol is highly selective and avoids the formation of dehalogenated side-products often seen with traditional methods. uniba.it Additionally, multicomponent reactions, such as the synthesis of 4H-benzo[b]pyran derivatives, have been successfully carried out in aqueous media using a reusable anion exchange resin as a catalyst. bohrium.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a key green chemistry tool that often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.gov This technology aligns with green principles by improving energy efficiency. nih.govtandfonline.com

A novel microwave-assisted method has been reported for producing anilines and phenols from activated aryl halides in an aqueous ammonium hydroxide (B78521) solution. nih.govtandfonline.comnih.gov This protocol is notable for proceeding without the need for transition metals, ligands, or organic solvents, making it a highly efficient and eco-friendly alternative. nih.govnih.gov The reactions are typically complete within minutes at elevated temperatures (130-140°C). nih.gov Microwave irradiation has also been used to facilitate solvent-free reactions, such as the Bischler indole (B1671886) synthesis, which starts from anilines and phenacyl bromides, to produce 2-arylindoles in good yields. organic-chemistry.org

Employment of Recyclable Catalytic Systems

The development of catalysts that can be easily separated from the reaction mixture and reused for multiple cycles is a cornerstone of sustainable chemistry. This approach reduces costs and minimizes the generation of chemical waste, particularly that containing heavy metals.

Several types of recyclable catalysts have been developed for reactions involving anilines.

Heterogeneous Salt Catalysts: A silica-supported zinc alkyl carboxylate catalyst has proven to be highly active and recyclable for the synthesis of methyl N-phenyl carbamate from aniline and dimethylcarbonate. rsc.org

Polymer-Supported Nanoparticles: Nickel nanoparticles supported on a polymer have been used for the reduction of nitroarenes to anilines in water. uniba.it The catalyst demonstrated excellent recyclability over at least five cycles with no metal leaching into the solution. uniba.it

Magnetically Separable Nanoparticles: Inexpensive and non-toxic CuFe₂O₄ nanoparticles have been used as a recyclable catalyst for the amination of aryl iodides with aqueous ammonia. organic-chemistry.org The magnetic nature of the catalyst allows for its simple separation from the reaction medium using an external magnet, and it can be reused multiple times with consistent activity. organic-chemistry.org

PEG-Embedded Catalysts: Polyethylene glycol (PEG) has been used to embed potassium tribromide (KBr₃), creating a recyclable catalyst for the multicomponent synthesis of functionalized piperidines from anilines. beilstein-journals.org The catalyst can be regenerated after each run by the addition of bromine. beilstein-journals.org

Reactivity Profiles and Comprehensive Reaction Mechanism Elucidation

Investigation of Reaction Pathways and Identification of Intermediates

While specific studies detailing the reaction pathways and intermediates of 2-Cyclohexyl-4-methoxyaniline are not extensively documented, its reactivity can be inferred from the behavior of similarly substituted anilines. In many reactions involving anilines, the initial step involves the nitrogen atom's nucleophilicity or the activation of the aromatic ring towards electrophilic substitution.

Key reactive intermediates that can be postulated in transformations involving 2-Cyclohexyl-4-methoxyaniline include:

Iminium Ions: In reactions such as the A3-coupling, the aniline (B41778) nitrogen can react with an aldehyde to form a highly reactive iminium ion intermediate. This species is a potent electrophile that can then be attacked by a nucleophile, such as a metal acetylide.

Enamines: Tautomerization of the initially formed imine can lead to the formation of an enamine. Enamines are nucleophilic at the alpha-carbon and can participate in various carbon-carbon bond-forming reactions.

Radical Cations: In oxidative processes, one-electron oxidation of the electron-rich aniline ring can generate a radical cation. This intermediate is highly reactive and can undergo further reactions, such as dimerization or reaction with other nucleophiles.

Wheland Intermediates (Arenium Ions): During electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene (B151609) ring of 2-Cyclohexyl-4-methoxyaniline would proceed through a resonance-stabilized carbocation known as a Wheland intermediate. The stability of this intermediate is influenced by the substituents on the ring.

The identification and characterization of such transient species often require advanced spectroscopic techniques, such as transient absorption spectroscopy or low-temperature NMR, coupled with computational studies to model the reaction energy profiles.

Impact of the 2-Cyclohexyl and 4-Methoxy Substituents on Reactivity

The specific substitution pattern of 2-Cyclohexyl-4-methoxyaniline has a profound impact on its reactivity, with both the cyclohexyl and methoxy (B1213986) groups exerting significant electronic and steric effects.

The methoxy group (-OCH₃) at the para-position is a strong electron-donating group through resonance (+R effect). The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the benzene ring, particularly at the ortho and para positions relative to itself. This has several consequences for the molecule's reactivity:

Increased Nucleophilicity of the Aniline Nitrogen: The increased electron density on the aromatic ring also enhances the electron-donating ability of the amino group, making the nitrogen atom more nucleophilic and more basic compared to unsubstituted aniline.

Activation of the Aromatic Ring: The methoxy group strongly activates the aromatic ring towards electrophilic aromatic substitution. This directing effect reinforces the ortho, para-directing nature of the amino group.

Stabilization of Cationic Intermediates: The electron-donating nature of the methoxy group helps to stabilize any cationic intermediates that may form during a reaction, such as the Wheland intermediate in electrophilic substitution or a radical cation in oxidative processes. This stabilization can lead to lower activation energies and faster reaction rates.

| Effect of Methoxy Group | Consequence on Reactivity |

| +R (Resonance) Effect | Increased electron density on the aromatic ring |

| Inductive (-I) Effect | Minor electron-withdrawing effect |

| Overall Electronic Effect | Strongly electron-donating and activating |

| Impact on Basicity | Increases the basicity of the aniline nitrogen |

| Role in Electrophilic Substitution | Strong ortho, para-director and activator |

The cyclohexyl group at the ortho-position introduces significant steric bulk and also contributes electronically to the molecule's reactivity profile.

Steric Hindrance: The bulky cyclohexyl group can sterically hinder the approach of reactants to the adjacent amino group and the ortho-position on the aromatic ring. This "ortho effect" can influence the regioselectivity of reactions. For example, in electrophilic aromatic substitution, attack at the position ortho to the amino group might be disfavored due to steric clashes with the cyclohexyl group. Similarly, reactions directly involving the amino group may be slowed down due to the steric shielding provided by the neighboring cyclohexyl moiety. youtube.comstackexchange.com

Electronic Effects: The cyclohexyl group is generally considered to be a weak electron-donating group through an inductive effect (+I effect). This further increases the electron density of the aromatic ring, albeit to a lesser extent than the methoxy group.

| Property of Cyclohexyl Group | Influence on Reactivity |

| Steric Effect | |

| Size | Bulky |

| Consequence | Steric hindrance around the amino group and the ortho-position |

| Impact on Regioselectivity | May disfavor reactions at the sterically crowded sites |

| Electronic Effect | |

| Nature | Weakly electron-donating (+I effect) |

| Consequence | Minor increase in the electron density of the aromatic ring |

Mechanistic Insights into Specific Transformations

The unique substitution pattern of 2-Cyclohexyl-4-methoxyaniline makes it an interesting substrate for various synthetic transformations, including oxidative annulations and cyclizative A3-coupling reactions.

Oxidative annulation reactions are powerful methods for the construction of heterocyclic ring systems. For a substrate like 2-Cyclohexyl-4-methoxyaniline, these reactions would likely proceed through a mechanism involving the initial oxidation of the electron-rich aniline.

A plausible mechanistic pathway for an oxidative annulation could involve the following steps:

Oxidation: A suitable oxidant (e.g., a hypervalent iodine reagent or a metal catalyst with an oxidant) would oxidize the aniline to a reactive intermediate, such as a radical cation or an imine.

Reaction with a Coupling Partner: This intermediate would then react with a suitable coupling partner, which could be an alkyne, alkene, or another nucleophilic species.

Cyclization: An intramolecular cyclization event would then occur, leading to the formation of a new ring. The regioselectivity of this cyclization would be influenced by the steric and electronic properties of the substituents.

Aromatization/Further Transformation: The cyclized intermediate would then undergo a final step, such as aromatization through oxidation or another transformation, to yield the final heterocyclic product.

The presence of the electron-donating methoxy group would facilitate the initial oxidation step, while the steric bulk of the cyclohexyl group would likely play a crucial role in directing the regiochemical outcome of the cyclization.

The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a three-component reaction that is widely used for the synthesis of propargylamines. nih.gov In the case of 2-Cyclohexyl-4-methoxyaniline, a cyclizative variant of this reaction could lead to the formation of substituted quinolines or other N-heterocycles. chemrevlett.comresearchgate.net

A generally accepted mechanism for the metal-catalyzed A3-coupling reaction involves the following key steps: nih.gov

Imine Formation: The reaction is initiated by the condensation of the aniline with an aldehyde to form an imine intermediate. This step is often reversible.

Metal-Acetylide Formation: In parallel, the metal catalyst (typically copper, gold, or silver) reacts with the terminal alkyne to form a metal-acetylide species. This activates the alkyne for nucleophilic attack. mdpi.com

Nucleophilic Addition: The metal acetylide then acts as a nucleophile and attacks the electrophilic carbon of the imine, forming a new carbon-carbon bond and generating a propargylamine intermediate. nih.gov

Cyclization: In a cyclizative A3-coupling, the initially formed propargylamine would undergo an intramolecular cyclization. This cyclization could be promoted by the same metal catalyst or by the reaction conditions. The presence of the ortho-cyclohexyl group would influence the conformation of the propargylamine intermediate, potentially favoring a specific cyclization pathway.

Aromatization: The cyclized product would then undergo a final aromatization step, often through oxidation, to afford the stable heterocyclic product. researchgate.net

The steric hindrance from the ortho-cyclohexyl group could influence the rate of both the initial imine formation and the subsequent nucleophilic attack. However, it would also play a critical role in directing the stereochemical and regiochemical outcome of the cyclization step.

Deaminative Coupling Reaction Mechanisms

Deaminative coupling reactions provide a pathway to form new carbon-carbon or carbon-heteroatom bonds by replacing an amino group. While direct deaminative coupling of 2-Cyclohexyl-4-methoxyaniline is not extensively documented, its reactivity can be inferred from established mechanisms for other anilines. A common strategy involves the in-situ generation of a diazonium salt from the aniline, which then serves as the coupling partner.

One prominent method for deaminative coupling is the ruthenium-catalyzed reaction of primary amines to form secondary amines. In a hypothetical reaction, 2-Cyclohexyl-4-methoxyaniline could couple with another primary amine in the presence of a ruthenium catalyst and a suitable ligand, such as a catechol derivative, to yield an unsymmetrical secondary amine with the elimination of ammonia (B1221849) organic-chemistry.org. The proposed mechanism for such a transformation involves the formation of an imine intermediate, followed by nucleophilic addition and rate-limiting C-N bond cleavage organic-chemistry.org.

Another approach to deaminative coupling is the Suzuki-Miyaura-type reaction, where an aniline is converted to its corresponding diazonium salt in situ and then coupled with a boronic acid. This has been achieved using nitrate as the diazotization reagent, which allows for a synergistic process where the nitrate is reduced by bisulfite and the boronic acid, facilitating both the diazotization and the palladium-catalyzed cross-coupling nih.gov. For 2-Cyclohexyl-4-methoxyaniline, this would involve the formation of a diazonium intermediate, which would then undergo transmetalation and reductive elimination in the presence of a palladium catalyst and a boronic acid to form a biaryl product.

The following table summarizes potential deaminative coupling reactions involving 2-Cyclohexyl-4-methoxyaniline based on known methodologies for other anilines.

| Reaction Type | Catalyst/Reagent | Proposed Product | Key Mechanistic Steps |

| Ruthenium-Catalyzed Amine Coupling | Ru-H complex/Catechol ligand | Unsymmetrical secondary amine | Imine formation, nucleophilic addition, C-N bond cleavage |

| Deaminative Suzuki-Miyaura Coupling | Pd catalyst, Nitrate, Boronic acid | Biaryl compound | In-situ diazotization, oxidative addition, transmetalation, reductive elimination |

| Deaminative Arylation | Nickel/Photoredox catalysis | Arylated cyclohexylbenzene derivative | Formation of redox-active imine, single-electron oxidation, radical generation, cross-coupling |

Radical Reaction Pathways in Functionalization

The functionalization of 2-Cyclohexyl-4-methoxyaniline can also proceed through radical pathways, often initiated by photoredox catalysis. The aniline moiety can undergo single-electron oxidation to form a radical cation, which can then participate in various transformations.

Visible-light photoredox catalysis has been employed for the ring-opening of N-cyclobutylanilines to generate distonic radical cation intermediates uark.eduuark.edu. While 2-Cyclohexyl-4-methoxyaniline possesses a more stable six-membered ring, similar principles of single-electron oxidation of the aniline could lead to the formation of radical intermediates. For instance, α-C–H bonds of the cyclohexyl group could be susceptible to functionalization. A photoredox-mediated mechanism could involve the oxidative formation of an aminoalkyl radical, which could then add to a suitable radical acceptor, such as a bicyclobutane derivative, to introduce a cyclobutyl group at the α-position of the cyclohexyl ring nih.gov.

The generation of a tertiary alkyl radical from a primary amine can be achieved through the formation of a redox-active imine, followed by single-electron oxidation nih.gov. In the case of 2-Cyclohexyl-4-methoxyaniline, condensation with an electron-rich aldehyde could form an imine that, upon oxidation by a photocatalyst, generates a radical cation. This could lead to the formation of a carbon-centered radical on the cyclohexyl ring, which can then be coupled with an aryl halide in a dual nickel/photoredox-catalyzed process to form a C(sp³)–C(sp²) bond nih.gov.

The table below outlines potential radical functionalization pathways for 2-Cyclohexyl-4-methoxyaniline.

| Reaction Type | Initiation | Key Intermediate | Potential Product |

| α-C–H Cyclobutylation | Photoredox Catalysis | Aminoalkyl radical | α-Cyclobutyl-2-cyclohexyl-4-methoxyaniline |

| Deaminative Arylation | Dual Nickel/Photoredox Catalysis | Imidoyl radical/Tertiary alkyl radical | Arylated cyclohexylbenzene derivative |

| Intramolecular Cyclization | Arylselenyl Radical | Vinyl radical | Substituted quinoline |

Cationic Rearrangement Considerations in Related Cyclic Systems

Reactions involving 2-Cyclohexyl-4-methoxyaniline that proceed through carbocationic intermediates on the cyclohexyl ring must consider the possibility of rearrangements. The secondary cyclohexyl cation is known to be unstable and can rapidly rearrange to the more stable tertiary methylcyclopentyl cation, even at low temperatures reddit.com.

This rearrangement proceeds through a 1,2-hydride shift or an alkyl shift, leading to ring contraction. For instance, if a reaction condition, such as treatment with a strong acid, leads to the formation of a carbocation at the point of attachment of the cyclohexyl ring to the aniline, a rearrangement could occur. The driving force for this is the relief of steric strain and the formation of a more stable carbocation.

Such rearrangements are well-documented in various reactions involving cyclic systems. For example, the Tiffeneau-Demjanov rearrangement allows for the ring expansion of cyclic ketones via a 1,2-alkyl shift to a nascent primary carbocation msu.edu. Conversely, ring contractions are also common, as seen in the rearrangement of the 2-cyclopentyl-2-propyl cation to the 1,2-dimethylcyclohexyl carbocation acs.org. The propensity for rearrangement is influenced by factors such as the stability of the initial and rearranged carbocations, and the reaction conditions.

In the context of 2-Cyclohexyl-4-methoxyaniline, any reaction that generates a positive charge on the cyclohexyl ring could potentially lead to a mixture of products, including those with a rearranged methylcyclopentyl skeleton. The likelihood of such a rearrangement would depend on the specific reaction mechanism and the stability of the cationic intermediates involved.

The following table summarizes key aspects of cationic rearrangements relevant to the cyclohexyl moiety.

| Initial Cation | Rearrangement Type | Rearranged Cation | Driving Force |

| Secondary Cyclohexyl Cation | 1,2-Hydride/Alkyl Shift | Tertiary Methylcyclopentyl Cation | Increased carbocation stability |

| Substituted Cyclobutylcarbinyl Cation | Ring Expansion | Cyclopentyl Cation | Relief of ring strain |

| Substituted Cyclopentyl Cation | Ring Expansion | Cyclohexyl Cation | Formation of a more stable ring system |

Advanced Spectroscopic and Structural Characterization Techniques

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable in modern chemistry for probing the intricate details of molecular structure. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce its structural formula and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Cyclohexyl-4-methoxyaniline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the amine proton, and the protons of the cyclohexyl ring. The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (e.g., singlets, doublets, triplets, multiplets) arise from spin-spin coupling between neighboring protons and provide valuable information about the connectivity of the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in 2-Cyclohexyl-4-methoxyaniline would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of aromatic, aliphatic, and methoxy carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH₃), methylene (B1212753) (-CH₂), methine (-CH), and quaternary carbons.

Hypothetical NMR Data for 2-Cyclohexyl-4-methoxyaniline

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 6.6-6.8 (m, 3H) | Aromatic CH | 152.0 | Ar-C (C-OCH₃) |

| 3.75 (s, 3H) | -OCH₃ | 140.0 | Ar-C (C-NH₂) |

| 3.60 (br s, 2H) | -NH₂ | 125.0 | Ar-C (C-Cyclohexyl) |

| 2.8-3.0 (m, 1H) | Cyclohexyl CH | 115-120 | Aromatic CH |

| 1.2-1.9 (m, 10H) | Cyclohexyl CH₂ | 55.5 | -OCH₃ |

| 35.0 | Cyclohexyl CH | ||

| 25-30 | Cyclohexyl CH₂ |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as experimental NMR data for 2-Cyclohexyl-4-methoxyaniline is not publicly available.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. The IR spectrum of 2-Cyclohexyl-4-methoxyaniline would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the methoxy group, the aromatic C=C bonds, and the aliphatic C-H bonds of the cyclohexyl ring.

Expected IR Absorption Bands for 2-Cyclohexyl-4-methoxyaniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H stretch (symmetric and asymmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Cyclohexyl (Aliphatic) |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1520-1480 | N-H bend | Primary Amine |

| 1250-1200 | C-O stretch (asymmetric) | Aryl Ether |

| 1050-1000 | C-O stretch (symmetric) | Aryl Ether |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, 2-Cyclohexyl-4-methoxyaniline would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very accurate measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) : ESI is a soft ionization technique that is often used for less volatile or thermally fragile molecules. It typically produces a protonated molecule [M+H]⁺.

Gas Chromatography-Mass Spectrometry (GC/MS) : This hyphenated technique separates the components of a mixture using gas chromatography, and then detects and identifies the separated components using mass spectrometry. It is a powerful tool for the analysis of complex mixtures.

Predicted Mass Spectrometry Data for 2-Cyclohexyl-4-methoxyaniline

| Technique | Ion | m/z (predicted) |

| MS (EI) | [M]⁺ | 205.15 |

| HRMS | [M+H]⁺ | 206.1594 |

| ESI-MS | [M+H]⁺ | 206.2 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to electronic transitions between different energy levels. The UV-Vis spectrum of 2-Cyclohexyl-4-methoxyaniline would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands are influenced by the presence of the amino and methoxy substituents.

Expected UV-Vis Absorption Maxima for 2-Cyclohexyl-4-methoxyaniline

| Solvent | λmax (nm) | Transition |

| Ethanol | ~240 | π → π |

| Ethanol | ~290 | n → π |

X-ray Diffraction for Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 2-Cyclohexyl-4-methoxyaniline can be grown, X-ray crystallography can provide definitive information about its molecular structure, including bond lengths, bond angles, and conformational details of the cyclohexyl and methoxy groups relative to the aniline (B41778) ring. This technique is the gold standard for unambiguous structure determination. To date, no public record of a crystal structure determination for 2-Cyclohexyl-4-methoxyaniline exists.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.orgscirp.org It is a popular choice in computational chemistry due to its favorable balance between accuracy and computational cost, providing reliable results for a wide range of molecular properties. acs.orgumn.edu For a molecule like 2-Cyclohexyl-4-methoxyaniline, DFT calculations can predict its geometry, conformational preferences, and electronic landscape.

Structural Optimization and Conformer Analysis

The first step in a computational study is geometry optimization, a process that locates the minimum energy structure of a molecule on its potential energy surface. innovareacademics.in 2-Cyclohexyl-4-methoxyaniline possesses significant conformational flexibility due to the rotatable single bonds connecting the cyclohexyl and phenyl rings, and the orientation of the methoxy (B1213986) and amino groups.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For the cyclohexyl group, various conformations such as the stable "chair," the less stable "boat," and "twist-boat" forms are possible. Additionally, the orientation of the cyclohexyl ring relative to the substituted aniline (B41778) ring (axial vs. equatorial placement of the phenyl group) and the pyramidalization of the amino group contribute to a complex conformational landscape. researchgate.net

DFT calculations would be employed to optimize the geometry of each plausible conformer. By comparing the calculated total energies of these optimized structures, their relative stabilities can be determined. This analysis identifies the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other low-energy conformers that may be present. For substituted anilines, DFT studies have shown that electron-donating groups can influence the planarity of the amino group. innovareacademics.in

Electronic Structure Analysis

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-Cyclohexyl-4-methoxyaniline, the electron-donating nature of the amino and methoxy groups would be expected to raise the HOMO energy, influencing its reactivity. DFT calculations provide quantitative values for these orbital energies. scirp.org

Illustrative Frontier Orbital Data for a Substituted Aniline

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.65 | Electron-donating capability |

| LUMO Energy | -1.82 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.83 | Chemical reactivity and stability |

Note: Data is illustrative for a related aniline derivative and not specific to 2-Cyclohexyl-4-methoxyaniline. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns more closely with classical Lewis structures. dergipark.org.trdergipark.org.tr This method is used to study intramolecular interactions, charge delocalization, and hyperconjugative effects that contribute to molecular stability. dergipark.org.tr For 2-Cyclohexyl-4-methoxyaniline, NBO analysis would quantify the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds, providing insight into the electronic delocalization across the aromatic system.

Natural Population Analysis (NPA): As part of the NBO procedure, Natural Population Analysis calculates the atomic charges. This provides a more chemically intuitive picture of charge distribution than other methods. The NPA charges for 2-Cyclohexyl-4-methoxyaniline would reveal the electrostatic landscape of the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting its reactivity in chemical reactions. nih.gov

Non-Covalent Interaction Potentials

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are crucial in determining the three-dimensional structure and stability of molecules and their assemblies. researchgate.netyoutube.commdpi.com In 2-Cyclohexyl-4-methoxyaniline, intramolecular NCIs can play a significant role. For instance, weak hydrogen bonds or van der Waals interactions between the hydrogen atoms of the cyclohexyl ring and the π-system of the aniline ring could influence the preferred conformation. nih.govmdpi.com

Computational tools like the Non-Covalent Interaction (NCI) index can be used to visualize and characterize these weak interactions. researchgate.net This analysis generates 3D maps that highlight regions of attractive and repulsive interactions within the molecule, offering a deeper understanding of the forces that govern its structural preferences.

Potential Energy Surface Mapping for Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometric parameters. libretexts.orglibretexts.orgyoutube.com Mapping the PES is fundamental to understanding the mechanism of a chemical reaction. nih.gov Stationary points on the PES correspond to stable species (reactants, products, intermediates) which are located at energy minima, and transition states, which are first-order saddle points connecting these minima. libretexts.orglibretexts.org

For a reaction involving 2-Cyclohexyl-4-methoxyaniline, such as electrophilic aromatic substitution or oxidation of the amino group, computational methods can be used to map the reaction pathway. researchgate.netnih.gov By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. Techniques like relaxed PES scans, where the energy is calculated as a function of a specific geometric coordinate (e.g., a bond being formed or broken), are often used to initially locate a transition state structure. visualizeorgchem.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. nih.gov Its most common application is the prediction of electronic absorption spectra (UV-Vis spectra). mdpi.comnih.gov By calculating the vertical excitation energies (the energy difference between the ground and excited states at the ground-state geometry) and the corresponding oscillator strengths (a measure of the transition probability), a theoretical UV-Vis spectrum can be generated.

For 2-Cyclohexyl-4-methoxyaniline, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π→π* transitions within the aromatic ring. rsc.org These theoretical predictions can be compared with experimental spectra to validate the computational model or to help in the interpretation of experimental data. The inclusion of solvent effects in the calculations is often crucial for achieving accurate predictions of spectra in solution. nih.gov

Quantum Chemical Calculations in Reaction Kinetics and Thermodynamics

The energetic information obtained from quantum chemical calculations provides the foundation for predicting the kinetic and thermodynamic feasibility of chemical reactions. acs.orgnih.gov

Reaction Kinetics: The rate of a chemical reaction is largely determined by its activation energy (Ea), which is the energy barrier that must be overcome for reactants to transform into products. This barrier is the energy difference between the reactants and the transition state on the potential energy surface. acs.org Using Transition State Theory (TST), the calculated activation energy can be used to compute the reaction rate constant (k). nih.gov This allows for a theoretical assessment of how fast a reaction involving 2-Cyclohexyl-4-methoxyaniline would proceed under given conditions.

Thermodynamics: Thermodynamic properties of a reaction, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), determine its spontaneity. researchgate.net By calculating the total energies of the reactants and products, these thermodynamic quantities can be computed. A negative ΔG indicates a spontaneous reaction. For instance, for a proposed synthesis or transformation of 2-Cyclohexyl-4-methoxyaniline, these calculations can predict whether the reaction is thermodynamically favorable. researchgate.net

Application of Chemical Machine Learning for Reaction Discovery and Mechanism Elucidation

The burgeoning field of chemical machine learning (ML) offers powerful tools for accelerating reaction discovery and deepening the understanding of complex reaction mechanisms. For a molecule with the structural complexity of 2-Cyclohexyl-4-methoxyaniline, encompassing both a substituted aniline ring and a bulky cyclohexyl group, ML models can provide predictive insights that are often challenging to obtain through traditional experimental or computational methods alone. These in silico approaches leverage large datasets of known chemical reactions to identify patterns and make statistically robust predictions about new chemical transformations.

Machine learning in this context is broadly categorized into two main areas: reaction prediction and mechanism elucidation. For reaction discovery, supervised learning algorithms can be trained on vast reaction databases to predict the likely products of a given set of reactants and conditions. These models can also be employed to suggest optimal reaction conditions to maximize the yield of a desired product. In the realm of mechanism elucidation, ML techniques can help to identify key intermediates, transition states, and reaction pathways by learning from quantum mechanical calculations performed on related systems.

One of the primary applications of machine learning in synthetic chemistry is the prediction of reaction outcomes. rjptonline.org For a novel compound like 2-Cyclohexyl-4-methoxyaniline, where the interplay of electronic and steric effects may lead to unexpected reactivity, ML models can be invaluable. These models are typically trained on extensive databases of chemical reactions, learning to recognize the patterns of reactivity associated with specific functional groups and structural motifs.

For instance, a neural network model could be trained to predict the products of C-N cross-coupling reactions involving substituted anilines. princeton.edu By inputting the structures of 2-Cyclohexyl-4-methoxyaniline and a potential coupling partner, along with various catalysts, ligands, and solvents, the model could predict the most likely product and its expected yield. This allows for the rapid virtual screening of thousands of potential reactions, prioritizing those with the highest probability of success for experimental validation.

To illustrate this, consider a hypothetical machine learning-driven exploration of the Buchwald-Hartwig amination of various aryl halides with 2-Cyclohexyl-4-methoxyaniline. An ML model, trained on a large dataset of similar reactions, could generate predictions for reaction yields under different conditions.

Table 1: Hypothetical Machine Learning Predictions for the Buchwald-Hartwig Amination of 2-Cyclohexyl-4-methoxyaniline with Aryl Halides.

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Predicted Yield (%) |

|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)2 | XPhos | NaOtBu | Toluene | 85 |

| 4-Chlorobenzonitrile | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 72 |

| 2-Iodopyridine | Pd(OAc)2 | RuPhos | Cs2CO3 | Toluene | 91 |

| 4-Bromotoluene | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 78 |

Beyond predicting the products of a reaction, machine learning can also provide insights into the underlying reaction mechanism. By combining quantum mechanical calculations with ML, it is possible to construct detailed potential energy surfaces and identify the most likely reaction pathways. This hybrid approach leverages the accuracy of quantum chemistry with the efficiency of machine learning.

For example, in studying the oxidation of 2-Cyclohexyl-4-methoxyaniline, an ML model could be trained on a dataset of calculated activation energies for various steps in the oxidation of similar aniline derivatives. This trained model could then be used to rapidly predict the activation energies for different potential mechanistic pathways for the target molecule, such as N-oxidation versus C-oxidation. This would allow for the efficient screening of numerous possible mechanisms, with only the most promising candidates requiring more computationally expensive quantum mechanical calculations for validation.

The following table presents a hypothetical comparison of predicted activation energies for key steps in two possible oxidation pathways of 2-Cyclohexyl-4-methoxyaniline, as might be generated by a trained ML model.

Table 2: Hypothetical Machine Learning-Predicted Activation Energies for the Oxidation of 2-Cyclohexyl-4-methoxyaniline.

| Reaction Step | Pathway 1: N-Oxidation | Predicted Activation Energy (kcal/mol) | Pathway 2: C-H Activation (Cyclohexyl) | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Initial H-abstraction | N-H abstraction | 12.5 | C-H abstraction (axial) | 18.2 |

| Radical recombination | Formation of N-O bond | 5.1 | Formation of C-O bond | 8.7 |

| Rearrangement | - | - | 1,2-hydride shift | 25.4 |

The integration of machine learning into computational chemistry workflows represents a paradigm shift in how chemical research is conducted. For complex molecules like 2-Cyclohexyl-4-methoxyaniline, these data-driven approaches can significantly reduce the time and resources required for reaction discovery and mechanistic studies, ultimately accelerating the pace of innovation in chemical synthesis.

Lack of Specific Research Data for 2-Cyclohexyl-4-methoxyaniline Prevents Detailed Kinetic Analysis

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific research data concerning the kinetic studies and reaction rate analysis of the chemical compound 2-Cyclohexyl-4-methoxyaniline. This absence of targeted studies on its reactivity under various conditions prevents a detailed and accurate generation of the requested article focusing on its kinetic profile.

The initial aim was to construct a thorough analysis based on the provided outline, which included an in-depth look at solvent effects, temperature dependencies, and the influence of catalysts and ligands on the reaction kinetics of 2-Cyclohexyl-4-methoxyaniline. However, the search for scholarly articles and experimental data yielded no specific results for this particular compound. The available literature discusses these kinetic factors in a general chemical context but does not provide the specific data points, such as reaction rates, activation energies, or the impact of different solvent polarities, that would be necessary to populate the requested sections and data tables accurately.

Without empirical data from dedicated research on 2-Cyclohexyl-4-methoxyaniline, any attempt to generate the specified article would rely on speculation and generalization from other, unrelated chemical systems. Such an approach would not meet the required standards of scientific accuracy and would amount to a fabrication of data.

Therefore, due to the current void in the scientific literature regarding the kinetic behavior of 2-Cyclohexyl-4-methoxyaniline, it is not possible to fulfill the request for a detailed article on this subject. Further experimental research would be required to elucidate the kinetic properties of this compound and provide the necessary data for such an analysis.

Kinetic Studies and Reaction Rate Analysis

Kinetic Isotope Effect (KIE) Studies for Mechanistic Probing

The kinetic isotope effect is a phenomenon where the rate of a reaction changes when an atom in one of the reactants is replaced with one of its heavier isotopes. wikipedia.org This effect arises from the differences in the zero-point vibrational energies of bonds involving different isotopes. baranlab.orgprinceton.edu A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. Consequently, reactions that involve the breaking of such a bond in the rate-determining step will proceed more slowly, resulting in a "normal" primary kinetic isotope effect (kH/kD > 1). princeton.edu

For a hypothetical reaction involving 2-Cyclohexyl-4-methoxyaniline, such as the N-H bond cleavage, one could perform a KIE study by comparing the reaction rate of the normal compound with its N-deuterated counterpart (2-Cyclohexyl-4-methoxy-N-deuterioaniline). A significant primary KIE would strongly suggest that the N-H bond is being broken in the rate-determining step of the reaction.

Secondary kinetic isotope effects, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide mechanistic information about changes in hybridization at a particular atom between the reactant and the transition state. wikipedia.org

Illustrative Data for Aniline (B41778) Derivatives:

While specific KIE data for 2-Cyclohexyl-4-methoxyaniline is not readily found, studies on other aniline derivatives can provide a basis for what might be expected. For instance, in the oxidation of anilines, the observation of a significant KIE upon deuteration of the amino group would support a mechanism involving hydrogen atom transfer from the nitrogen in the rate-limiting step.

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| N-H Bond Cleavage | N-D | > 1 (Primary KIE) | N-H bond breaking is in the rate-determining step. |

| Electrophilic Aromatic Substitution | C-D at ortho/para | ~ 1 (Secondary KIE) | C-H bond breaking is not in the rate-determining step. |

This table is illustrative and based on general principles of kinetic isotope effects as applied to aniline derivatives.

Hammett Linear Free Energy Relationship Studies

The Hammett equation is a powerful tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.orgdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant (hydrogen as the substituent).

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. utexas.edu

σ (sigma) is the substituent constant, which quantifies the electronic effect (inductive and resonance) of a particular substituent. dalalinstitute.comutexas.edu

A plot of log(k/k₀) versus σ for a series of reactions with different substituents yields a straight line with a slope of ρ. wikipedia.orgic.ac.uk The sign and magnitude of ρ provide significant insight into the reaction mechanism:

Positive ρ: The reaction is accelerated by electron-withdrawing groups. This implies that there is a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state relative to the reactant. utexas.edu

Negative ρ: The reaction is accelerated by electron-donating groups. This indicates a buildup of positive charge (or a decrease in negative charge) at the reaction center in the transition state.

Magnitude of ρ: A large absolute value of ρ indicates high sensitivity to substituent effects, suggesting a significant change in charge distribution during the reaction.

For 2-Cyclohexyl-4-methoxyaniline, the cyclohexyl group is primarily an electron-donating group through induction, while the methoxy (B1213986) group is a strong electron-donating group through resonance. To perform a Hammett study, one would synthesize a series of derivatives with different substituents at the para-position (relative to the amino group) and measure their reaction rates.

Hypothetical Hammett Study Data for a Reaction of Substituted Anilines:

Consider a hypothetical electrophilic substitution reaction on a series of para-substituted anilines.

| Substituent (X) | σp | log(kX/kH) |

| -OCH₃ | -0.27 | -1.2 |

| -CH₃ | -0.17 | -0.8 |

| -H | 0.00 | 0.0 |

| -Cl | 0.23 | 0.9 |

| -NO₂ | 0.78 | 3.0 |

This data is hypothetical and serves to illustrate the application of the Hammett equation.

A plot of this data would yield a negative ρ value, indicating that electron-donating groups accelerate the reaction, which is consistent with the buildup of positive charge in the transition state (an arenium ion intermediate) during electrophilic aromatic substitution.

By applying these kinetic tools, chemists can systematically dissect reaction pathways, validate proposed mechanisms, and gain a deeper understanding of the factors that control chemical reactivity.

Applications of 2 Cyclohexyl 4 Methoxyaniline and Its Derivatives in Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

The polymerization of aniline (B41778) and its derivatives is a well-established field, typically proceeding through chemical or electrochemical oxidative methods to produce polyanilines (PANI), a class of conducting polymers. nih.govresearchgate.net The presence of substituents on the aniline ring, such as the cyclohexyl and methoxy (B1213986) groups in 2-Cyclohexyl-4-methoxyaniline, is a key strategy for tuning the properties of the resulting polymers. rsc.orgresearchgate.net The polymerization of substituted anilines, like 2-methoxyaniline, has been shown to yield polymeric products whose morphology and solubility are highly dependent on the reaction conditions and the nature of the substituent. nih.gov

Design of Functionalized Polymeric Materials

The primary motivation for using substituted monomers like 2-Cyclohexyl-4-methoxyaniline is to design polymers with tailored functionalities. The substituents directly influence the polymer's physical and chemical properties, such as solubility, processability, conductivity, and thermal stability.

The methoxy group (-OCH₃) is an electron-donating group that increases the electron density on the aromatic ring. In the context of polyanilines, this is expected to lower the oxidation potential of the monomer and influence the electronic properties of the resulting polymer, potentially affecting its conductivity and electrochromic behavior. researchgate.net

The cyclohexyl group (-C₆H₁₁) is a bulky, non-polar, aliphatic substituent. Its incorporation into a polymer backbone is anticipated to have several significant effects:

Increased Solubility: The cyclohexyl group disrupts the planarity and close packing of polymer chains, which can significantly enhance solubility in common organic solvents. This is a critical advantage, as unsubstituted polyaniline is notoriously difficult to process due to its poor solubility.

Enhanced Thermal Stability: The rigid cyclic structure can increase the glass transition temperature (Tg) of the polymer compared to analogous polymers with flexible alkyl chains.

The combined effects of these substituents make poly(2-Cyclohexyl-4-methoxyaniline) a promising material for applications requiring solution-processable conductive polymers with tailored electronic and physical properties.

Table 1: Expected Influence of Substituents on Poly(2-Cyclohexyl-4-methoxyaniline) Properties

| Substituent | Type | Expected Effect on Polymer Properties |

|---|---|---|

| Methoxy (-OCH₃) | Electron-Donating, Polar | Modifies electronic band structure; influences conductivity and redox potentials; may enhance solubility in polar solvents. |

| Cyclohexyl (-C₆H₁₁) | Bulky, Aliphatic, Non-polar | Increases solubility in organic solvents by disrupting chain packing; enhances processability; modifies polymer morphology and mechanical properties. |

Topochemical Polymerization Strategies

Topochemical polymerization is a unique solid-state reaction where monomers are pre-organized in a crystal lattice, and polymerization occurs with minimal atomic movement upon exposure to an external stimulus like heat or light. wikipedia.org This method can produce highly crystalline and stereoregular polymers that are often unattainable through conventional solution-based techniques. nih.gov

For a monomer like 2-Cyclohexyl-4-methoxyaniline to undergo topochemical polymerization, it must crystallize in a specific packing arrangement where the reactive sites (the amine group and aromatic ring) of adjacent molecules are aligned within a precise distance and orientation. While there is no specific data on the topochemical polymerization of 2-Cyclohexyl-4-methoxyaniline, studies on other aniline derivatives have demonstrated the feasibility of this approach. For instance, various aminobenzoic and aminobenzenesulfonic acids have been shown to polymerize when organized within the layers of a coordination polymer scaffold, indicating that aniline moieties can be coaxed into reactive arrangements. rsc.orgnih.gov The successful application of this strategy to 2-Cyclohexyl-4-methoxyaniline would depend on crystal engineering efforts to control its solid-state packing.

Role in the Construction of Polyphenylenes and Ladder Polymer Architectures

Ladder polymers are rigid, double-stranded molecules composed of an uninterrupted series of fused rings. wikipedia.org This unique architecture imparts exceptional thermal stability and constrained conformations, making them attractive for high-performance materials and organic electronics. Aniline derivatives can serve as crucial building blocks in the multi-step synthesis of ladder polymers, particularly those containing nitrogen atoms in the backbone (azaacenes). nih.gov

The synthesis of ladder polymers often involves the polymerization of monomers to form a precursor polymer, followed by an intramolecular cyclization reaction to form the second "rail" of the ladder. acs.org A monomer such as 2-Cyclohexyl-4-methoxyaniline could potentially be used to synthesize a precursor polymer that, upon a subsequent ring-closing reaction, would yield a rigid ladder structure. The cyclohexyl and methoxy substituents would be carried over to the final ladder polymer, where they would play a critical role in ensuring solubility and processability—a major challenge for these rigid macromolecules. wikipedia.org

Integration into Advanced Composite Materials

Polyaniline and its derivatives are frequently used as a conductive component in composite materials, imparting electrical conductivity, corrosion resistance, and electrostatic dissipation properties to an otherwise insulating matrix. Research on composites made from poly(4-methoxyaniline) has shown that it can be blended with ceramic materials like α-Al₂O₃ and Eu₂O₃ to create materials with enhanced thermal stability and modified electrical properties. researchgate.net

Following this precedent, a polymer derived from 2-Cyclohexyl-4-methoxyaniline could be integrated with various fillers to create advanced composites.

With Inorganic Nanoparticles: Blending with nanoparticles such as SiO₂, TiO₂, or CeO₂ could produce nanocomposites for applications in anti-corrosion coatings, where the polymer provides the primary protective barrier and the nanoparticles enhance mechanical durability. mdpi.com

With Carbon Materials: Composites with graphene or carbon nanotubes could exhibit synergistic effects, combining the processability of the polymer with the superior conductivity and strength of the carbon filler.

In Polymer Blends: The bulky cyclohexyl group could act as a compatibilizer, improving the miscibility of the conductive polymer with other commodity or engineering thermoplastics.

Functionalization of Carbon Nanostructures

The chemical modification, or functionalization, of carbon nanostructures like carbon nanotubes (CNTs) is essential to overcome their inherent insolubility and tendency to aggregate, which otherwise limits their practical application. beilstein-journals.org Covalent functionalization provides a robust method for permanently altering the surface properties of these materials.

Surface Modification of Carbon Nanotubes

A well-established method for the covalent functionalization of CNTs involves the use of aniline derivatives. up.pt The process typically begins with the in situ generation of a diazonium salt from the aniline's amino group using a reagent like isopentyl nitrite (B80452). This highly reactive diazonium species then readily bonds to the surface of the carbon nanotube, forming a stable covalent C-C bond.

This technique is directly applicable to 2-Cyclohexyl-4-methoxyaniline. By reacting it under diazotization conditions in the presence of CNTs, the 2-cyclohexyl-4-methoxyphenyl group would be grafted onto the nanotube surface. This modification would transform the properties of the CNTs:

The attached cyclohexyl and methoxy groups would act as "stand-offs," preventing the nanotubes from bundling together due to van der Waals forces.